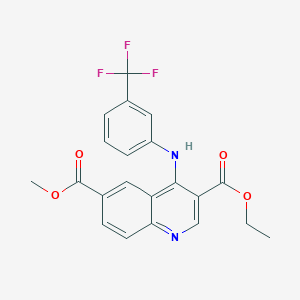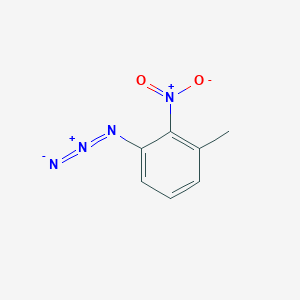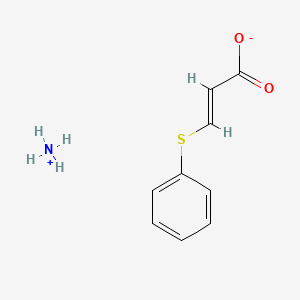
(S)-diallyl 2-aminopentanedioate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-diallyl 2-aminopentanedioate hydrochloride is a chemical compound derived from L-glutamic acid It is characterized by the presence of two allyl groups attached to the nitrogen atom of the 2-aminopentanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-diallyl 2-aminopentanedioate hydrochloride typically involves the esterification of L-glutamic acid followed by the introduction of allyl groups. One common method involves the reaction of L-glutamic acid with allyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with allyl chloride to introduce the allyl groups, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency.
化学反应分析
Types of Reactions
(S)-diallyl 2-aminopentanedioate hydrochloride undergoes various types of chemical reactions including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diallyl 2-oxopentanedioate or diallyl 2-carboxypentanedioate.
Reduction: Formation of diallyl 2-aminopentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(S)-diallyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-diallyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation.
相似化合物的比较
Similar Compounds
Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride: Similar structure but with tert-butyl groups instead of allyl groups.
Dimethyl (S)-2-aminopentanedioate hydrochloride: Similar structure but with methyl groups instead of allyl groups.
Uniqueness
(S)-diallyl 2-aminopentanedioate hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential interactions with biological targets make it a valuable tool for research in biochemistry and pharmacology.
属性
CAS 编号 |
1128075-52-4; 20845-16-3 |
|---|---|
分子式 |
C11H18ClNO4 |
分子量 |
263.72 |
IUPAC 名称 |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H/t9-;/m0./s1 |
InChI 键 |
KJPKKZRNVXKKBV-FVGYRXGTSA-N |
SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)


![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3002374.png)


![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)
![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
